5-Alkoxy Chain-Length SAR: Cyclopentyloxy Position in the Potency Hierarchy
In the foundational SAR study by Toja et al. (1991) covering 58 compounds, anti-amnesic potency in the electroconvulsive shock (ECS) model is maximal for the 5-ethoxy derivative and declines progressively as the ether alkyl chain is lengthened or shortened [1]. The 5-cyclopentyloxy group is sterically larger than ethoxy (chain length: 2 carbons vs. a cyclopentyl ring occupying the space of ~4–5 linear carbons) and is therefore predicted to reside on the descending limb of the potency curve, beyond the optimum. By contrast, the 5-cyclohexyloxy analog (CAS 111711-87-6; MW 323.4 g/mol) bears an even bulkier ether and is expected to show further diminished activity . This positions the cyclopentyloxy compound as an intermediate-size tool for probing steric tolerance at the 5-position of the pharmacophore.
| Evidence Dimension | Reversal of electroconvulsive shock-induced amnesia (mouse model) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be lower than 5-ethoxy and higher than 5-cyclohexyloxy based on chain-length SAR trend across 58 analogs [1]. |
| Comparator Or Baseline | 5-Ethoxy-1-phenylsulfonyl-2-pyrrolidinone: maximal potency in series. 5-Methoxy: lower than ethoxy. 5-Cyclohexyloxy: further reduced activity (class inference) [1]. |
| Quantified Difference | Potency ranking: 5-ethoxy > 5-methoxy > 5-cyclopentyloxy (inferred) > 5-cyclohexyloxy (inferred). Precise fold-differences not available from accessible data. |
| Conditions | ECS-induced amnesia reversal in mice; inverted U-shaped dose–response curves [1]. |
Why This Matters
For researchers constructing SAR tables or selecting a reference compound with a specific steric profile at the 5-position, the cyclopentyloxy analog fills a defined niche between the optimally active ethoxy and the bulkier cyclohexyloxy derivative.
- [1] Toja E, Gorini C, Zirotti C, Barzaghi F, Galliani G. Amnesia-reversal activity of a series of 5-alkoxy-1-arylsulfonyl-2-pyrrolidinones. Eur J Med Chem. 1991;26(4):403-413. View Source
